Coniferyl ferulate

Übersicht

Beschreibung

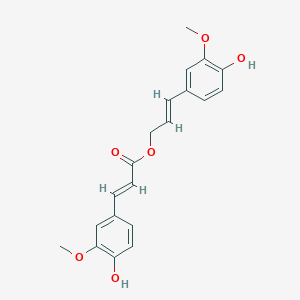

Coniferyl ferulate (CAS: 63644-62-2) is a monolignol conjugate composed of coniferyl alcohol esterified to ferulic acid. It is naturally found in plants such as Angelica sinensis (AS) and Lomatium dissectum and is recognized for its diverse pharmacological activities, including antibacterial, antioxidant, neuroprotective, and enzyme inhibitory properties . Structurally, it features two aromatic rings with hydroxyl and methoxyl groups (Canonical SMILES: O=C(OC/C=C/C1=CC=C(O)C(OC)=C1)/C=C/C2=CC=C(O)C(OC)=C2), which contribute to its bioactivity. Its molecular formula is C₂₀H₂₀O₆ (MW: 356.37 g/mol), and it exhibits solubility in polar organic solvents such as DMSO (20 mg/mL) and ethanol (3 mg/mL) .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Coniferylferulat kann aus Angelica sinensis mit verschiedenen Methoden extrahiert werden. Zu den effizientesten Methoden gehören die Sonikations-Extraktion, die Druckflüssigkeits-Extraktion und die überkritische Fluid-Extraktion . Diese Methoden beinhalten die Verwendung von Lösungsmitteln wie Acetonitril oder Methanol-Ameisensäure in bestimmten Verhältnissen und Volumina, wobei die Extraktionszeiten optimiert werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Coniferylferulat beruht hauptsächlich auf der Extraktion aus natürlichen Quellen. Die Optimierung der Extraktionsmethoden ist entscheidend, um die Ausbeute und Reinheit zu maximieren. Druckflüssigkeits-Extraktion und überkritische Fluid-Extraktion sind aufgrund ihrer höheren Effizienz und Selektivität bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Coniferylferulat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung für verschiedene Anwendungen zu modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Coniferylaldehyd führen, während Reduktion Coniferylalkohol ergeben kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antioxidant and Anti-inflammatory Effects

Coniferyl ferulate exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Research has indicated that CF can protect cells from oxidative damage, thereby reducing inflammation and promoting overall health. For instance, studies have shown that CF can alleviate xylene-induced hematotoxicity by targeting specific molecular pathways in hematopoietic stem and progenitor cells (HSPCs) .

2. Hematological Benefits

CF has been identified as a potential therapeutic agent for enhancing blood circulation and enriching blood quality. It has shown promise in improving hematopoietic function, particularly in cases of exposure to toxic substances like xylene, which can impair blood cell production . This application is particularly relevant in treating conditions associated with bone marrow suppression.

3. Antimicrobial Properties

The compound has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing natural preservatives and therapeutic agents. Its efficacy against bacteria such as Staphylococcus aureus highlights its potential use in treating infections and as an ingredient in topical formulations .

Agricultural Applications

1. Role in Lignin Formation

In plant biology, this compound serves as a precursor for lignin biosynthesis, which is vital for plant structure and resilience. Research indicates that ferulates can act as nucleation sites for lignin formation, enhancing the mechanical properties of plant tissues . This property is particularly significant for improving crop resistance to environmental stresses.

2. Enhancing Crop Quality

Studies have suggested that CF can improve the quality of crops by enhancing their nutritional profiles and resistance to pests and diseases. The incorporation of CF into agricultural practices may lead to better yield and crop health .

Material Science Applications

1. Bioactive Materials Development

This compound is being explored for its potential in developing bioactive materials that can be used in various applications, including biodegradable plastics and composites. Its incorporation into materials can enhance their mechanical properties while providing additional functionalities such as antimicrobial activity .

2. Lignin Chemistry Studies

CF is frequently used as a model compound in lignin chemistry research due to its structural similarities to lignin monomers. This application aids in understanding lignin's role in plant biology and its potential uses in bioengineering .

Data Summary

Case Studies

Case Study 1: Hematotoxicity Mitigation

A study utilized single-cell RNA sequencing to analyze the impact of CF on HSPCs exposed to xylene. The results indicated that CF significantly countered the reduction of monocyte and neutrophil progenitor cells affected by xylene toxicity by targeting Mgst2, a gene linked to mitochondrial metabolism .

Case Study 2: Lignification Processes

Research conducted on the role of CF in lignin formation revealed its effectiveness as a nucleation site for lignification processes in plants. This study emphasized the importance of CF in enhancing plant durability against environmental stresses through improved lignin deposition .

Wirkmechanismus

The mechanism of action of coniferyl ferulate involves its interaction with various molecular targets and pathways. It has been shown to modulate the gut microbiome, which in turn affects the brain via the microbiota-gut-brain axis . This modulation leads to the reduction of inflammatory markers such as interleukin-6, interleukin-1β, and tumor necrosis factor-α, thereby exerting its anti-inflammatory and antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Antioxidant Activity

This compound demonstrates moderate antioxidant activity but is outperformed by ferulic acid, which has the highest ABTS radical scavenging capacity (EC₅₀ values: ferulic acid > coniferyl aldehyde ≈ iso-ferulic acid > ethyl ferulate ≈ methyl ferulate) . However, this compound uniquely inhibits glutathione S-transferase (GST), a mechanism absent in other ferulates .

Stability and Degradation

This compound is highly unstable compared to ferulic acid. At 25°C, its concentration in methanol decreases to 0.48 ppm after 9 hours and becomes undetectable (<0.01 ppm) after 48 hours . In contrast, ferulic acid remains stable under similar conditions, making it more suitable for formulations requiring long-term storage .

Pharmacological Specificity

While ferulic acid and its esters (methyl/ethyl ferulate) are widely studied for anti-inflammatory and antioxidant effects, this compound shows unique multidrug resistance reversal by downregulating P-glycoprotein and inhibiting GST .

Biologische Aktivität

Coniferyl ferulate (CF) is a phenolic compound derived from various plants, particularly those in the umbelliferae family. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and cytoprotective effects. This article explores the pharmacological properties of this compound, supported by recent research findings and case studies.

This compound is a conjugate of coniferyl alcohol and ferulic acid. It is commonly found in several medicinal plants, including Angelica sinensis and Polygonum multiflorum . The compound exhibits a variety of pharmacological properties that make it a subject of interest in biomedical research.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In a study assessing the antioxidant capacity of various ferulates, CF exhibited strong radical scavenging activity, particularly against the DPPH radical. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects

Research has shown that CF can modulate inflammatory responses. For instance, it was found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent . This effect may contribute to its protective role in conditions characterized by chronic inflammation.

3. Hematoprotective Effects

A notable study investigated the protective effects of this compound against xylene-induced hematotoxicity in mice. Xylene exposure led to a significant reduction in hematopoietic stem and progenitor cells (HSPCs), which are vital for blood cell production. Treatment with CF not only alleviated this reduction but also targeted specific genes associated with cellular recovery, such as Mgst2 .

Table 1: Summary of Biological Activities of this compound

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : CF scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.

- Hematoprotective Mechanism : CF's interaction with specific genes like Mgst2 suggests a targeted approach to ameliorating toxic effects on hematopoietic cells.

Case Study 1: Hematotoxicity Mitigation

In a controlled study involving mice exposed to xylene, treatment with this compound resulted in a significant increase in neutrophil and monocyte progenitor cells compared to untreated controls. This study highlights CF's potential as a therapeutic agent for conditions involving bone marrow suppression .

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in neuronal cell lines exposed to toxic agents. This suggests its potential application in neuroprotection against oxidative damage .

Q & A

Basic Research Questions

Q. What are the optimal extraction methods for isolating coniferyl ferulate from Angelica sinensis?

this compound’s chemical instability necessitates careful selection of extraction techniques. Studies comparing sonication extraction (SE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) show these methods yield high ratios of this compound, with SE and PLE being most efficient. Hydrodistillation (HD) and decoction (DC) fail to extract detectable amounts due to thermal degradation . Methodologically, PLE at controlled temperatures (e.g., 60–100°C) and pressures (e.g., 1,500 psi) preserves the compound’s integrity, while SFE with CO₂ as the solvent minimizes oxidative damage.

Q. What are the primary pharmacological activities of this compound?

this compound exhibits potent inhibition of glutathione S-transferase (GST), with an IC₅₀ of 0.3 µM, surpassing ethacrynic acid, a known GST inhibitor . It also reverses multidrug resistance (MDR) in cancer cells by downregulating P-glycoprotein (P-gp) expression and inducing apoptosis in resistant cell lines like B-MD-C1 (ADR+/+). These effects are concentration-dependent, validated via kinetic assays, computational docking, and qPCR analysis of P-gp mRNA levels .

Advanced Research Questions

Q. How does this compound’s instability influence experimental design in extraction and bioactivity studies?

this compound degrades under heat and prolonged aqueous exposure, complicating traditional methods like decoction. Researchers must prioritize non-thermal techniques (e.g., PLE, SFE) and use stability-indicating assays (e.g., LC-MS/MS with validated degradation markers) to monitor integrity . For bioactivity studies, short-term exposure protocols and cryopreservation of extracts are critical to prevent artefactual results.

Q. What molecular mechanisms underpin this compound’s role in lignin biosynthesis?

Biosynthesis involves BAHD acyltransferases, such as AsFMT in Angelica sinensis and OsFMT1 in rice, which catalyze the esterification of monolignols with feruloyl-CoA. Overexpression of these enzymes in transgenic plants (e.g., poplar) increases this compound content in lignin, enhancing cell wall recalcitrance. Structural analysis via NMR and isotopic tracing can elucidate substrate specificity and enzyme kinetics .

Q. How can pharmacokinetic parameters of this compound be accurately quantified in vivo?

A validated LC-MS/MS method enables simultaneous quantification of this compound and its metabolite, coniferyl alcohol, in rat plasma. Key parameters include:

- Column : Phenomenex Luna C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase : Acetonitrile:water (65:35, isocratic).

- Detection : Negative electrospray ionization (SRM mode). Calibration curves (2.5–1,000 ng/mL) show linearity (R² > 0.99), with precision (RSD < 10%) and accuracy (85–115%) meeting FDA guidelines .

Q. What analytical methods are recommended for validating this compound purity in complex matrices?

High-performance liquid chromatography (HPLC) with dual-wavelength detection (252 nm for ferulic acid, 266 nm for this compound) and ultra-high-performance LC-QTOF-MS/MS provide robust quantification. For multi-component analysis, the Quantitative Analysis of Multi-Components by Single Marker (QAMS) method using butylidenephthalide as an internal standard reduces reliance on reference materials .

Q. Addressing Data Contradictions

Q. How can discrepancies in pharmacological efficacy between decoction and other extraction methods be resolved?

Decoction fails to extract this compound due to thermal degradation, yet Angelica sinensis decoctions remain clinically effective. This paradox suggests synergistic interactions with stable metabolites (e.g., ferulic acid) or alternative bioactive pathways. Comparative metabolomics (e.g., NMR-based fingerprinting) and in vivo blood deficiency models can dissect contributions of degradation products .

Q. Methodological Recommendations

- For extraction : Optimize PLE parameters (temperature, pressure, solvent polarity) using response surface methodology (RSM).

- For stability studies : Conduct accelerated degradation tests under varied pH, temperature, and light conditions.

- For in vitro assays : Use GST inhibition assays with CDNB and GSH as substrates to validate competitive/non-competitive inhibition modes .

Eigenschaften

IUPAC Name |

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3/b4-3+,10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIMMMHQDNVRS-YZQQHVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63644-62-2 | |

| Record name | Coniferyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063644622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CONIFERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SK9G87Y9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.